Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one
Description
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C12H12O/c13-12-6-5-8-7-11(12)10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 |
InChI Key |
SQHHJTCSYZUHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CC1C3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Oxidation of cycloheptatriene : Cycloheptatriene is oxidized using selenium dioxide (SeO2) in the presence of potassium dihydrogen phosphate (KH2PO4) and water under reflux conditions to afford tropone as an intermediate in moderate yield (~45%).
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | SeO2, KH2PO4, H2O, 1,4-dioxane, reflux | Tropone (2) | 45 |
Reduction to Cycloheptadienol
- Tropone is reduced with sodium borohydride (NaBH4) in methanol/water at 0 °C to give 3,5-cycloheptadienol in good yield (~68%).
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Reduction | NaBH4, MeOH/H2O, 0 °C | 3,5-Cycloheptadienol (3) | 68 |
Intramolecular Photochemical Cyclization
- The 3,5-cycloheptadienol undergoes intramolecular photochemical [2+2] cycloaddition under ultraviolet irradiation to form a mixture of endo and exo bicyclo[3.2.0]hept-6-en-3-ol diastereomers in a 2.2:1 ratio.
| Step | Conditions | Product(s) | Diastereomeric Ratio (endo:exo) |
|---|---|---|---|
| Photochemical cyclization | UV irradiation, inert atmosphere | Bicyclo[3.2.0]hept-6-en-3-ol (4) | 2.2:1 |
Oxidation to Ketone
- The alcohol mixture is oxidized using pyridinium chlorochromate (PCC) to yield bicyclo[3.2.0]hept-6-en-3-one (5) in high yield (~92%).
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | PCC, CH2Cl2 | Bicyclo[3.2.0]hept-6-en-3-one (5) | 92 |
Selective Reduction to Endo Alcohol
- Selective reduction of the ketone 5 with lithium aluminum hydride (LiAlH4) or L-Selectride (lithium tri-sec-butylborohydride) is employed to enrich the endo diastereomer. LiAlH4 affords a 9:1 endo:exo ratio, while L-Selectride gives almost exclusively the endo isomer due to steric hindrance directing hydride attack.
| Reducing Agent | Endo:Exo Ratio | Notes |
|---|---|---|
| LiAlH4 | 9:1 | Cost-effective, practical selectivity |
| L-Selectride | ~100:1 | More expensive, higher selectivity |
Esterification to Benzoate Derivatives
- The enriched endo-bicyclo[3.2.0]hept-6-en-3-ol is esterified with benzoyl chloride derivatives to form endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates (6) in moderate to good yields (65–85%).
| Product | Benzoyl Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 6a | NO2 | 1.5 | 85 | 115–116 |
| 6b | Br | 2.0 | 83 | 104–105 |
| 6c | H | 3.0 | 65 | Oil |
| 6d | Me | 3.0 | 74 | 55–57 |
| 6e | OMe | 4.0 | 72 | 59–61 |
Note: The esterification products serve as analogs and intermediates related to the benzo-substituted bicyclic ketones.
Structural Confirmation and Characterization
- The endo configuration of the bicyclic products was confirmed by single-crystal X-ray diffraction analysis, showing the benzoate moiety oriented toward the double bond, consistent with the endo stereochemistry.
- Characterization techniques included IR spectroscopy, proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS).
- The selective reduction and stereochemistry were supported by detailed 1H NMR analysis, where olefinic protons of the endo isomer appear at lower field compared to the exo isomer.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Cycloheptatriene → Tropone | SeO2, KH2PO4, reflux, 1,4-dioxane | 45 | Oxidation step |
| 2 | Tropone → 3,5-Cycloheptadienol | NaBH4, MeOH/H2O, 0 °C | 68 | Reduction of ketone to alcohol |
| 3 | Cycloheptadienol → Bicycloheptenol | UV irradiation, inert atmosphere | — | Photochemical cyclization |
| 4 | Alcohol mixture → Ketone | PCC oxidation | 92 | Oxidation to bicyclic ketone |
| 5 | Ketone → Endo alcohol | LiAlH4 or L-Selectride reduction | — | Selective reduction to endo isomer |
| 6 | Alcohol → Benzoate ester | Benzoyl chloride, esterification | 65–85 | Formation of benzoate derivatives |
Chemical Reactions Analysis
Types of Reactions
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Bromination Selectivity
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one undergoes selective α-bromination using phenyltrimethylammonium tribromide (PTT) in tetrahydrofuran (THF), yielding diaxial 2,4-dibromoketone. The selectivity is attributed to THF stabilizing Br₃⁻ and buffering liberated HBr, preventing acid-sensitive side reactions .
Table 1: Bromination Outcomes
| Compound | Reagent | Solvent | Major Product | Reference |
|---|---|---|---|---|
| This compound | PTT | THF | Diaxial 2,4-dibromoketone | |
| Bicyclo[3.2.1]octan-3-one | NBS | CCl₄ | Axial 2-bromoketone |
Favorskii Rearrangement Behavior
The benzo derivative exhibits rapid Favorskii ring contraction under basic conditions (NaOMe/MeOH), whereas non-aromatic analogs like 2-bromobicyclo[3.2.1]octan-3-one predominantly undergo halide displacement. The aromatic ring stabilizes the enolate intermediate via inductive withdrawal and destabilizes solvolysis pathways, favoring rearrangement . Bishomoantiaromaticity in intermediates (e.g., zwitterion 9) further accelerates cyclopropanone formation in the benzo compound .
Table 2: Favorskii Reaction Comparison
| Compound | Conditions | Major Pathway | Reference |
|---|---|---|---|
| 2-Bromothis compound | NaOMe/MeOH | Ring contraction | |
| 2-Bromobicyclo[3.2.1]octan-3-one | NaOMe/MeOH | Halide displacement |
Deuteration Kinetics
Both this compound and bicyclo[3.2.1]octan-3-one exchange two α-hydrogens rapidly (within 2 minutes) in CD₃OD/NaOCH₃, with the remaining two exchanging slowly (~6 hours). This similarity suggests comparable acidities of α-hydrogens, though steric or electronic effects from the benzene ring may modulate intermediate stabilization .
Table 3: Deuteration Rates
| Compound | Fast Exchange (H) | Slow Exchange (H) | Reference |
|---|---|---|---|
| This compound | 2 | 2 | |
| Bicyclo[3.2.1]octan-3-one | 2 | 2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
